molecular formula C7H7F B591098 2-Fluorotoluene-α-d1 CAS No. 17359-78-3

2-Fluorotoluene-α-d1

Cat. No. B591098
CAS RN: 17359-78-3
M. Wt: 111.138
InChI Key: MMZYCBHLNZVROM-MICDWDOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluorotoluene-α-d1 is a research-grade product. It is not intended for human or veterinary use. The molecular formula of 2-Fluorotoluene-α-d1 is C7H7F . It appears as a colorless liquid with an aromatic odor .


Molecular Structure Analysis

The molecular structure of 2-Fluorotoluene-α-d1 is CH2DC6H4F . The molecular weight is 111.14 .


Chemical Reactions Analysis

2-Fluorotoluene is of generally low reactivity. It reacts with strong oxidizing agents and strong reducing agents. It may also be incompatible with many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides .


Physical And Chemical Properties Analysis

2-Fluorotoluene has a molecular weight of 110.13 g/mol . It appears as a colorless liquid with an aromatic odor . It may sink or float on water .

Safety and Hazards

2-Fluorotoluene is flammable . It may cause respiratory irritation, serious eye irritation, and skin irritation . It is harmful if swallowed . It is recommended to use personal protective equipment, avoid breathing vapors, mist, or gas, ensure adequate ventilation, and remove all sources of ignition .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-Fluorotoluene-α-d1 involves the substitution of a deuterium atom at the alpha position of 2-Fluorotoluene. This can be achieved through the use of a deuterium exchange reaction.", "Starting Materials": [ "2-Fluorotoluene", "Deuterium oxide (D2O)", "Sodium hydroxide (NaOH)", "Palladium on carbon (Pd/C)", "Hydrogen gas (H2)" ], "Reaction": [ "The first step involves the preparation of deuterium oxide (D2O) by reacting heavy water (D2O) with sodium hydroxide (NaOH).", "2-Fluorotoluene is then mixed with deuterium oxide (D2O) in the presence of palladium on carbon (Pd/C) catalyst and hydrogen gas (H2) at elevated temperature and pressure.", "The deuterium atom from deuterium oxide (D2O) is exchanged with the hydrogen atom at the alpha position of 2-Fluorotoluene, resulting in the formation of 2-Fluorotoluene-α-d1." ] }

CAS RN

17359-78-3

Molecular Formula

C7H7F

Molecular Weight

111.138

IUPAC Name

1-(deuteriomethyl)-2-fluorobenzene

InChI

InChI=1S/C7H7F/c1-6-4-2-3-5-7(6)8/h2-5H,1H3/i1D

InChI Key

MMZYCBHLNZVROM-MICDWDOJSA-N

SMILES

CC1=CC=CC=C1F

synonyms

1-Fluoro-2-methylbenzene-α-d1;  NSC 8859-α-d1;  o-Fluorotoluene-α-d1

Origin of Product

United States

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